

A head-to-head comparison of Propofol and etomidate on adrenal function

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Propofol vs. Etomidate: A Head-to-Head Comparison on Adrenal Function

For Researchers, Scientists, and Drug Development Professionals

The choice of intravenous anesthetic agent can have significant physiological consequences beyond sedation and hypnosis. For critically ill patients, particularly those with or at risk of hemodynamic instability, the selection between **propofol** and etomidate is a critical decision that involves weighing hemodynamic stability against potential endocrine disruption. This guide provides an objective, data-driven comparison of **propofol** and etomidate, with a specific focus on their effects on adrenal function, supported by experimental data and detailed methodologies.

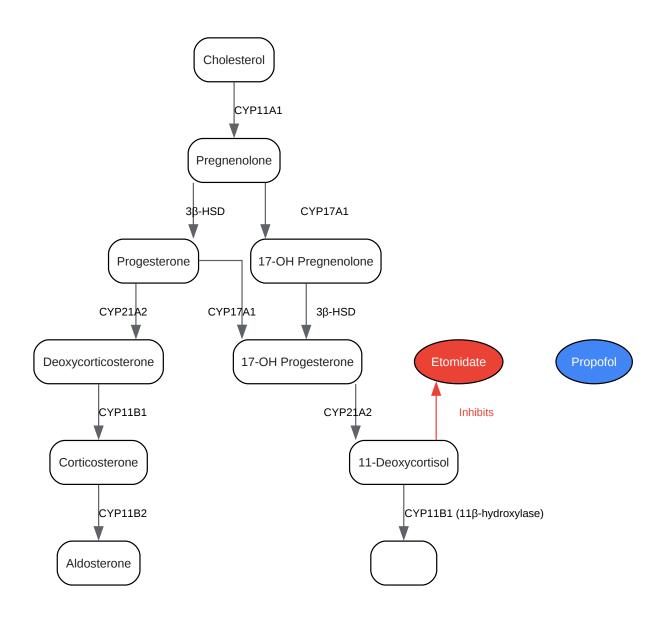
Executive Summary

Etomidate is well-established as a potent inhibitor of adrenal steroidogenesis, even after a single induction dose.[1][2][3] This effect, mediated by the reversible inhibition of the 11β-hydroxylase enzyme, leads to a transient but significant decrease in cortisol synthesis.[2][3] **Propofol**, in contrast, is generally considered to have a minimal to negligible direct impact on adrenal cortisol production.[4] While some in-vitro studies have shown inhibition of cortisol synthesis at high concentrations, clinical studies have largely failed to demonstrate a significant suppressive effect during routine anesthetic use.[4][5] The primary trade-off lies in etomidate's superior hemodynamic stability versus **propofol**'s lack of adrenal suppression.[6][7][8][9]



Adrenal Steroidogenesis Pathway and Anesthetic Interaction

The synthesis of cortisol in the adrenal cortex is a multi-step process involving several key enzymes. Etomidate directly interferes with this pathway, while **propofol**'s effects are less direct and significantly less potent.



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Caption: Adrenal steroidogenesis pathway with the inhibitory action of etomidate.



Quantitative Comparison of Effects on Adrenal Hormones

The following tables summarize the quantitative data from clinical studies comparing the effects of **propofol** and etomidate on key adrenal hormones.

Table 1: Serum Cortisol Levels Following Anesthetic Induction



Study (Year)	Patient Population	Propofol Group (µg/dL)	Etomidate Group (µg/dL)	Time Point	Key Finding
Payen et al. (2012)[10]	Older patients undergoing abdominal surgery	6.1 ± 3.4	4.8 ± 2.7	End of surgery	Etomidate group had significantly lower cortisol levels.
Unluer et al. (2011)	Hypertensive patients	Increase from baseline	Decrease from baseline	Post- intubation	Propofol led to an increase, while etomidate caused a decrease in cortisol.
International Journal of Academic Medicine and Pharmacy (2020)[11]	Cardiac surgery patients	153.22 ± 150.54 (nmol/L increment)	105.85 ± 182.83 (nmol/L increment)	6 hours post- induction	The increase in cortisol was significantly less in the etomidate group.
International Journal of Research in Medical Sciences (2023)[12]	Controlled hypertensive patients	No significant change	Significant reduction	After surgery	Etomidate caused a transient reduction in cortisol levels.

Table 2: Aldosterone Levels and Other Adrenal Markers



Study (Year)	Patient Population	Propofol Group	Etomidate Group	Biomarker	Key Finding
Payen et al. (2012)[10]	Older patients undergoing abdominal surgery	0.15 ± 0.07 ng/dL	0.13 ± 0.05 ng/dL	Aldosterone	Etomidate group had significantly lower aldosterone levels at the end of surgery.
Marx et al. (2013)	Critically ill patients	Normal Cortisol/11- deoxycortisol ratio	Lower Cortisol/11- deoxycortisol ratio	Cortisol/11- deoxycortisol ratio	Etomidate use was associated with a lower ratio, indicating 11β- hydroxylase inhibition.

Hemodynamic Stability: A Critical Counterpoint

While etomidate's impact on adrenal function is a significant concern, its primary clinical advantage is its superior hemodynamic stability, particularly in critically ill or cardiac-compromised patients.

Table 3: Hemodynamic Parameters During Anesthetic Induction



Study (Year)	Patient Population	Propofol Group	Etomidate Group	Hemodyna mic Parameter	Key Finding
Saricaoglu et al.	General surgery patients	Significant decrease in SBP and MBP	Stable SBP and MBP	Systolic and Mean Blood Pressure	Propofol was associated with significant hypotension.
Journal of Population Therapeutics and Clinical Pharmacolog y (2025)[7]	CABG patients	28% incidence of hypotension	6% incidence of hypotension	Hypotension Incidence	Etomidate provided superior hemodynami c stability.
Bangladesh Journals Online (2021) [9]	CABG patients	Pronounced reduction in HR, MAP, CO & CI	More stable HR, MAP, CO & CI	Heart Rate, MAP, Cardiac Output & Index	Propofol caused a significant decrease in multiple hemodynami c parameters.

Experimental Protocols

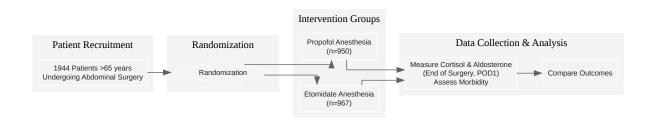
Understanding the methodologies of the cited studies is crucial for interpreting the data. Below are detailed protocols from key experiments.

Payen et al. (2012): Etomidate vs. Propofol in Older Patients

- Study Design: A randomized, controlled, double-blind trial.
- Participants: 1944 patients aged over 65 years undergoing major abdominal surgery.
- Intervention:



- Etomidate Group: Anesthesia induced and maintained with etomidate.
- Propofol Group: Anesthesia induced and maintained with propofol.
- Data Collection:
 - Serum cortisol and aldosterone levels were measured at the end of surgery and on postoperative day 1.
 - Primary endpoint was a composite of major in-hospital morbidity.
- Anesthetic Protocol:
 - Etomidate: Target-controlled infusion with a target plasma concentration of 0.5-0.8 μg/mL for induction and 0.2-0.4 μg/mL for maintenance.
 - **Propofol**: Target-controlled infusion with a target plasma concentration of 2-4 μg/mL for both induction and maintenance.
 - Both groups also received sufentanil and cisatracurium.



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Caption: Experimental workflow for the Payen et al. (2012) clinical trial.

Lambert et al. (1985): In Vitro Adrenal Steroidogenesis

Study Design: In vitro study using dispersed adrenal cells from guinea pigs.



- Objective: To determine the direct effects of propofol, thiopentone, and etomidate on ACTHstimulated cortisol production.
- Methodology:
 - Adrenal glands were harvested from male guinea pigs.
 - Adrenal cells were dispersed using collagenase.
 - Cells were incubated with ACTH to stimulate cortisol production.
 - Varying concentrations of **propofol**, thiopentone, and etomidate were added to the cell cultures.
 - Cortisol production was measured and compared to control (ACTH stimulation without anesthetic).
- Key Finding: All three agents inhibited ACTH-stimulated cortisol production in a dose-dependent manner. Etomidate was significantly more potent, causing 50% inhibition at a much lower concentration (1.0 x 10⁻⁷ mol/L) compared to **propofol** (1.7 x 10⁻⁴ mol/L) and thiopentone (1.6 x 10⁻⁴ mol/L).[5]

Conclusion

The decision to use **propofol** or etomidate requires a careful risk-benefit analysis tailored to the individual patient.

- Etomidate is a potent inhibitor of adrenal cortisol synthesis, a factor that must be considered, especially in patients with sepsis or those at risk for adrenal insufficiency.[1][2][3] However, its superior hemodynamic profile makes it a valuable agent for induction in hemodynamically unstable patients.[6][7][8][9]
- **Propofol** does not appear to have a clinically significant direct inhibitory effect on adrenal function at standard anesthetic doses.[4] Its main drawback is the potential for hypotension, particularly during induction.

For drug development professionals, the distinct mechanisms of these two agents highlight the potential for designing novel intravenous anesthetics that combine the hemodynamic stability of



etomidate with the favorable adrenal profile of **propofol**. Further research into the structure-activity relationships of these molecules could pave the way for safer anesthetic options for critically ill patients.

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